molecular formula C7H7Cl2NO B571623 (S)-1-(3,5-Dichloropyridin-4-yl)ethanol CAS No. 1370347-50-4

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Cat. No.: B571623
CAS No.: 1370347-50-4
M. Wt: 192.039
InChI Key: KCPDCYCCMCEYQN-BYPYZUCNSA-N
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Description

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral compound with a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and an ethanol group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichloropyridine.

    Reduction: The 3,5-dichloropyridine is subjected to a reduction reaction to introduce the ethanol group at the 4 position. This can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction reactions followed by chiral resolution. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

    Reduction: H2 gas with Pd/C catalyst, NaBH4, or LiAlH4.

    Substitution: NaOCH3, NaOEt, or other nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues. The chlorine atoms may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-Dichloropyridin-4-yl)ethanol: The enantiomer of the compound with different chiral properties.

    (3,5-Dichloropyridin-4-yl)methanol: A structurally similar compound with a methanol group instead of ethanol.

    (3,5-Dichloropyridin-4-yl)amine: A compound with an amine group instead of ethanol.

Uniqueness

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is unique due to its specific chiral configuration, which can result in different biological activities and binding affinities compared to its enantiomer or other similar compounds. This makes it valuable in applications where chirality plays a crucial role, such as in drug development and enzyme studies.

Biological Activity

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈Cl₂N O
  • Molecular Weight : 192.04 g/mol
  • InChI Key : KCPDCYCCMCEYQN-UHFFFAOYSA-N

The compound features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, along with a hydroxyl group attached to an ethyl chain. Its unique structure contributes to its biological activity and selectivity in enzyme inhibition.

Biological Activity Overview

This compound has been investigated for various biological activities, primarily focusing on its role as an enzyme inhibitor. Notably, it exhibits potent inhibitory effects on phosphodiesterase 4 (PDE4), which is crucial in inflammatory processes.

Inhibition of Phosphodiesterase 4 (PDE4)

PDE4 is implicated in the regulation of inflammatory responses. The compound's selectivity for PDE4 isoforms suggests potential therapeutic applications in treating inflammatory diseases. Research indicates that this compound demonstrates:

  • High selectivity for PDE4 over other phosphodiesterase isoforms.
  • Potency reflected in IC50 values that indicate effective inhibition at low concentrations.

The mechanism by which this compound exerts its effects involves:

  • Binding Affinity : The compound interacts selectively with PDE4 enzymes, leading to reduced cyclic AMP degradation.
  • Modulation of Signaling Pathways : By inhibiting PDE4, the compound enhances intracellular cyclic AMP levels, subsequently influencing various signaling pathways involved in inflammation and cellular responses.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameSimilarityKey Features
This compound1.00Enantiomer of (R)-isomer
(3,5-Dichloropyridin-2-yl)methanol0.69Different position of hydroxymethyl group
2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride0.64Contains an amino group instead of hydroxyl
2,3,5-Trichloroisonicotinic acid0.70More chlorinated derivative with different activity

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inflammation Models : In vitro studies using RAW264.7 macrophages demonstrated that treatment with this compound significantly reduced nitric oxide production without affecting cell viability .
  • Pharmacokinetics : The compound exhibits high gastrointestinal absorption and a favorable pharmacokinetic profile compared to similar compounds . This suggests potential for effective oral administration in therapeutic settings.
  • Drug Interaction Studies : Interaction studies have shown that this compound selectively inhibits CYP1A2 while having minimal effects on other cytochrome P450 isoforms like CYP2C19 and CYP2D6 . This selectivity is crucial for predicting drug-drug interactions.

Properties

IUPAC Name

(1S)-1-(3,5-dichloropyridin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPDCYCCMCEYQN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=NC=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735855
Record name (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370347-50-4
Record name (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 3-neck 12 L round bottom flask add tetrahydrofuran (THF, 3 L) and diisopropylamine (DIPA, 315 mL, 2.24 mol) and cool to −78° C. Add slowly n-butyllithium (1.6 M in hexanes, 1400 mL, 2.24 mol). After the addition is complete and the temperature has settled at −78° C. slowly add a solution of 3,5-dichloropyridine (296.7 g, 2.00 mol) which immediately forms a yellow solution that changes to a rust colored suspension. After the addition is complete and the temperature has settled at −78° C. slowly add acetaldehyde (230 mL, 4.05 mol) in THF (600 mL). Continue stirring at −78° C. After 3 hours, remove the dry ice bath and begin quenching the reaction by the dropwise addition of saturated aqueous ammonium chloride (1 L). Allow the reaction to warm to room temperature (RT) overnight with stirring. Dilute the mixture with methyl-tert-butylether (MTBE, 2 L), saturated aqueous ammonium chloride (1 L) and water (2 L). Partition and wash organics with saturated aqueous sodium chloride (brine). Extract the aqueous phase with MTBE (1.5 L). Combine the organic layers, dry over sodium sulfate, filter and concentrate in vacuo. Purify the residue by silica gel chromatography [25% ethylacetate (EA) in hexanes] to give the title compound as a red oil. Yield: 352 g (90%). MS (ES) m/z 192 [M+1]+.
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